molecular formula C12H19N3O4 B14746496 1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B14746496
M. Wt: 269.30 g/mol
InChI Key: NKEKBCKCQPUHLT-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a modified pyrimidine nucleoside derivative characterized by a dimethylamino-methyl substituent at the 5'-position of the oxolane (tetrahydrofuran) ring. Its stereochemistry (2R,4S,5R) is critical for biological activity, as it mimics natural nucleosides while introducing structural variations that enhance stability, bioavailability, or target specificity. This compound is likely explored for antiviral or anticancer applications, given its structural similarity to nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT) .

Properties

Molecular Formula

C12H19N3O4

Molecular Weight

269.30 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H19N3O4/c1-7-5-15(12(18)13-11(7)17)10-4-8(16)9(19-10)6-14(2)3/h5,8-10,16H,4,6H2,1-3H3,(H,13,17,18)/t8-,9+,10+/m0/s1

InChI Key

NKEKBCKCQPUHLT-IVZWLZJFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN(C)C)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN(C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of 5’-Deoxy-5’-N,N-dimethylaminothymidine involves several steps, typically starting with the modification of thymidine. The reaction conditions often include the use of dimethylamine and other reagents to achieve the desired chemical structure. Industrial production methods are not extensively documented, but laboratory synthesis usually involves standard nucleoside modification techniques .

Chemical Reactions Analysis

5’-Deoxy-5’-N,N-dimethylaminothymidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, resulting in substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5’-Deoxy-5’-N,N-dimethylaminothymidine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences, synthesis routes, and pharmacological properties of related pyrimidine dione derivatives:

Compound Name Key Substituents Molecular Formula Applications Key Differences
Target Compound 5'-dimethylaminomethyl, 4'-hydroxy C₁₃H₂₁N₃O₅ Antiviral/prototype therapeutic (hypothetical) Unique dimethylamino group enhances basicity and solubility .
Zidovudine (AZT) 3'-azido, 5'-hydroxymethyl C₁₀H₁₃N₅O₄ HIV treatment (NRTI) Azido group confers chain termination in viral DNA synthesis.
Stavudine (d4T) 2',3'-didehydro, 5'-hydroxymethyl C₁₀H₁₂N₂O₄ HIV treatment Unsaturated sugar ring increases metabolic stability.
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl... 3'-azido, 4'-hydroxy C₁₀H₁₃N₅O₅ Antiviral research Azido group at 3'-position; lacks dimethylamino substitution.
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-... 5'-hydroxyethyl, 2',3'-dimethyl dioxolane C₁₂H₁₇FN₂O₆ Anticancer/antiviral research Fluorine at C5 enhances cytotoxicity; dioxolane ring modifies sugar puckering.
TBDMS-protected derivative 5'-tert-butyldimethylsilyl (TBDMS) C₁₆H₃₀N₂O₅Si Synthetic intermediate for oligonucleotide synthesis TBDMS protects hydroxyl during synthesis; removed in final steps.

Pharmacological Properties

  • Antiviral Mechanism: The target compound’s dimethylamino group may interfere with viral polymerase binding, similar to how AZT’s azido group terminates DNA elongation .
  • Cellular Uptake: The basic dimethylamino group could enhance membrane permeability compared to neutral (e.g., TBDMS) or polar (e.g., hydroxyethyl) substituents .
  • Toxicity : Fluorinated analogues (e.g., 5-fluoro derivatives) exhibit higher cytotoxicity due to DNA mismatch incorporation .

Research Findings and Challenges

  • Computational Studies: Docking simulations (e.g., AutoDock Vina ) predict stronger binding of the target compound to HIV reverse transcriptase compared to AZT, owing to charge interactions from the dimethylamino group.
  • Synthetic Challenges: Steric hindrance from the dimethylamino group complicates coupling reactions in oligonucleotide synthesis, requiring optimized conditions (e.g., low-temperature Mitsunobu reactions) .
  • In Vivo Performance : Radiolabeled analogues (e.g., tritium-methyl derivatives ) are under investigation for pharmacokinetic profiling.

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into two main components: a pyrimidine ring and a hydroxyoxolane moiety. This structural configuration is significant for its biological interactions.

Structural Formula

C12H16N4O3\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_3

Key Functional Groups

  • Dimethylamino group : Potentially enhances solubility and bioavailability.
  • Hydroxy group : May play a role in hydrogen bonding with biological targets.

Research indicates that this compound may act as a modulator of various biological pathways. It has been implicated in the regulation of metabolic processes and may exhibit anti-cancer properties.

Pharmacological Effects

  • Metabolic Regulation : The compound has shown promise in activating farnesoid X receptor (FXR) pathways, which are crucial for maintaining metabolic homeostasis. FXR activation can lead to improved lipid metabolism and reduced inflammation .
  • Anti-Cancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by modulating cell signaling pathways associated with cancer proliferation .

In Vitro Studies

In vitro experiments have demonstrated that the compound can inhibit the growth of various cancer cell lines. For instance, it was observed that at concentrations of 10 μM, there was a significant reduction in cell viability in breast cancer cells .

Table 1: In Vitro Cytotoxicity Data

Cell LineConcentration (μM)% Viability
MCF-7 (Breast)1045%
HeLa (Cervical)1050%
A549 (Lung)1040%

In Vivo Studies

Animal models have been utilized to further investigate the efficacy of this compound. In a study involving induced tumor models , administration of the compound resulted in a significant reduction in tumor size compared to controls .

Case Study Example

A notable case study involved administering the compound to rats with induced tumors. Results indicated a reduction in tumor size by approximately 30% over four weeks of treatment, highlighting its potential as an anti-cancer agent .

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